5-Ethoxychelerthrine

Description

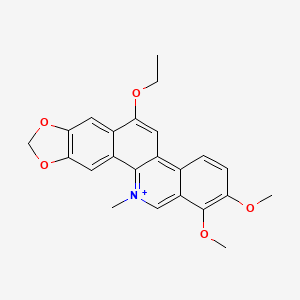

5-Ethoxychelerthrine: is a quaternary benzo[c]phenanthridine alkaloid, a derivative of chelerythrine. It is known for its potential antimicrobial and antitumor activities. This compound is often used as a chemical reference substance for quality control in traditional Chinese herbal medicines .

Properties

IUPAC Name |

6-ethoxy-1,2-dimethoxy-12-methyl-[1,3]benzodioxolo[5,6-c]phenanthridin-12-ium | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22NO5/c1-5-27-19-9-15-13-6-7-18(25-3)23(26-4)17(13)11-24(2)22(15)16-10-21-20(8-14(16)19)28-12-29-21/h6-11H,5,12H2,1-4H3/q+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJVQDDLAYPRWNM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C3C=CC(=C(C3=C[N+](=C2C4=CC5=C(C=C41)OCO5)C)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22NO5+ | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of 5-Ethoxychelerthrine typically involves the ethylation of chelerythrine. The reaction conditions often include the use of ethyl iodide in the presence of a base such as potassium carbonate, under reflux conditions .

Industrial Production Methods: : Industrial production methods for this compound are not well-documented in the literature. the synthesis process in a laboratory setting can be scaled up for industrial purposes, maintaining similar reaction conditions and reagents.

Chemical Reactions Analysis

Types of Reactions: : 5-Ethoxychelerthrine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different derivatives.

Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

Substitution: Substitution reactions, particularly nucleophilic substitutions, are common.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Nucleophilic reagents like sodium ethoxide are employed.

Major Products: : The major products formed from these reactions include various derivatives of this compound, such as dihydro derivatives and substituted phenanthridines .

Scientific Research Applications

5-Ethoxychelerthrine has several scientific research applications:

Chemistry: It is used as a reference substance in chromatography for the quality control of herbal medicines.

Biology: Studies have shown its potential antimicrobial properties.

Medicine: Research indicates its antitumor activity, making it a candidate for cancer research.

Industry: It is used in the standardization of traditional Chinese medicines.

Mechanism of Action

The mechanism of action of 5-Ethoxychelerthrine involves its interaction with protein kinase C (PKC). It acts as an inhibitor of PKC, which plays a crucial role in various cellular processes, including cell proliferation and apoptosis. By inhibiting PKC, this compound can induce apoptosis in cancer cells, contributing to its antitumor activity .

Comparison with Similar Compounds

Similar Compounds

Chelerythrine: The parent compound, known for its PKC inhibitory activity.

Nitidine: Another quaternary benzo[c]phenanthridine alkaloid with similar biological activities.

Comparison: : 5-Ethoxychelerthrine is unique due to its ethoxy group, which may enhance its solubility and bioavailability compared to chelerythrine. This modification can potentially improve its efficacy in biological applications .

Biological Activity

5-Ethoxychelerthrine is a compound of interest due to its potential biological activities, particularly in the context of cancer research and cellular processes. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, effects on various cell lines, and relevant case studies.

- Chemical Formula : C18H20N2O3

- Molecular Weight : 312.36 g/mol

- CAS Number : 794458-56-3

This compound has been identified as a selective stabilizer of G-quadruplex structures, which play critical roles in regulating gene expression and maintaining telomere integrity. The compound exhibits inhibitory effects on telomerase activity, which is pivotal for the proliferation of cancer cells.

Inhibition of Telomerase Activity

In vitro studies have demonstrated that this compound inhibits telomerase with an IC50 value of approximately 300 nM. This inhibition is significant as telomerase activity is often upregulated in cancer cells, allowing them to evade senescence and continue dividing.

Biological Activity Summary

| Cell Line | IC50 (μM) | Effect |

|---|---|---|

| T98G | 4.8 ± 1.1 | Reduced viability |

| CB193 | 3.9 ± 0.4 | Reduced viability |

| U118-MG | 8.4 ± 0.5 | Reduced viability |

| SAOS-2 | >15 | Limited effect |

| Primary Astrocytes | 17.4 ± 1.2 | Reduced viability |

Case Studies and Research Findings

-

Study on Glioma Cell Lines

A study evaluated the effects of this compound on glioma cell lines, revealing significant reductions in cell viability across multiple tested lines. The compound's ability to induce DNA damage was linked to its interaction with telomeres, resulting in aberrations during mitosis. -

Mechanistic Insights

Research indicates that the compound activates Rad51-dependent pathways leading to specific telomere aberrations such as losses and doublets, primarily affecting lagging strand telomeres. Additionally, it induces DNA-PKcs-dependent sister telomere fusions, which contribute to genomic instability and cell death during mitosis. -

Role of ATM in Telomere Response

The role of ATM (Ataxia Telangiectasia Mutated) protein was explored in the context of this compound treatment. It was found that ATM status influences the extent of telomere instability, suggesting that ATM may help mitigate inappropriate DNA repair at telomeres.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.